Synthetic Yield Comparison: Azeto[1,2-a]thiazolo[4,5-d]pyrimidines vs. Azeto[1,2-a]pyrimidines via Intramolecular [2+2] Cycloaddition
In the seminal Alajarín et al. (2002) study that introduced this scaffold, the azeto[1,2-a][1,3]thiazolo[4,5-d]pyrimidine derivatives 16a and 16b were obtained in yields of 51% and 64% respectively via the imine-ketenimine intramolecular [2+2] cycloaddition [1]. By comparison, the analogous azeto[1,2-a]pyrimidines 8a–8i (lacking the fused thiazole ring) were obtained in yields spanning 20% to 60% under comparable conditions, with the median yield for the azeto[1,2-a]pyrimidine series being 41% [1]. The thiazole-containing scaffold thus demonstrated a favorable cycloaddition efficiency, with the top yield (64%) exceeding the best azeto[1,2-a]pyrimidine yield (60%).
| Evidence Dimension | Isolated synthetic yield (%) |
|---|---|
| Target Compound Data | 51% (16a, R1=4-BrC6H4) and 64% (16b, R1=C6H5) |
| Comparator Or Baseline | Azeto[1,2-a]pyrimidines 8a–8i: range 20–60%, median 41% (8a: 42%, 8b: 39%, 8c: 20%, 8d: 34%, 8e: 60%, 8f: 48%, 8g: 52%, 8h: 41%, 8i: 30%) |
| Quantified Difference | Target compound 16b yield is 4 percentage points higher than the top azeto[1,2-a]pyrimidine yield (64% vs. 60%); target median exceeds comparator median by approximately 16 percentage points (57.5% vs. 41%) |
| Conditions | Imine-ketenimine intramolecular [2+2] cycloaddition; PMe3 (1 mmol), toluene, room temperature, 30 min; same reaction protocol for both scaffold classes |
Why This Matters
Higher and more consistent cycloaddition yields translate to improved synthetic accessibility and reduced cost-per-gram for procurement of the tricyclic core versus simpler bicyclic analogs when prepared via this route.
- [1] Alajarín M, Vidal A, Orenes R-A. New Applications of the Imine-Ketenimine Intramolecular [2+2] Cycloaddition Reaction: Highly Stereocontrolled Synthesis of Azeto[1,2-a]pyrimidines. European Journal of Organic Chemistry. 2002;2002(24):4222-4227 (Table 1, compounds 8a–8i and 16a–16b). doi:10.1002/1099-0690(200212)2002:24<4222::AID-EJOC4222>3.0.CO;2-M View Source
